propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Overview
Description
Mechanism of Action
ISAM-140, also known as propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, is a potent and highly selective antagonist of the A2B adenosine receptor .
Target of Action
The primary target of ISAM-140 is the A2B adenosine receptor . This receptor is one of the four subtypes of adenosine receptors in the body and plays a crucial role in many biological functions, including immune response and inflammation.
Mode of Action
ISAM-140 acts as an antagonist at the A2B adenosine receptor, meaning it binds to this receptor and blocks its activation . It has a Ki value of 3.49 nM for the A2B receptor, indicating a high affinity, and exhibits over 1000-fold selectivity for the A2B receptor compared to the other three adenosine receptor subtypes .
Biochemical Pathways
The A2B adenosine receptor is coupled to the G protein, and its activation typically leads to an increase in intracellular cAMP levels. By acting as an antagonist, ISAM-140 inhibits the increase in cAMP levels stimulated by adenosine .
Result of Action
ISAM-140 has been shown to help the immune system attack cancer cells in in vitro assays. It does this by rescuing T and NK cell proliferation, cytokine release, and TIL infiltration .
Biochemical Analysis
Biochemical Properties
4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, it has been observed to bind with certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester on various cell types are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This modulation can lead to changes in gene expression, affecting cellular metabolism and overall cell function. For instance, in cancer cells, the compound can induce apoptosis, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell cycle regulation and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity . Additionally, the compound can affect metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as it may preferentially accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of 4-(2-Furanyl)-4,10-dihydro-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid-1-methylethyl ester is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
The synthesis of ISAM 140 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and cost-effectiveness .
Chemical Reactions Analysis
ISAM 140 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly involving the furan ring, can lead to the formation of various analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ISAM 140 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study adenosine A2B receptor functions and interactions.
Biology: The compound helps in understanding the role of adenosine receptors in various biological processes.
Industry: It is utilized in the development of new therapeutic agents targeting adenosine receptors.
Comparison with Similar Compounds
ISAM 140 is unique due to its high selectivity for the adenosine A2B receptor compared to other adenosine receptor subtypes. Similar compounds include:
Caffeine: A non-selective adenosine receptor antagonist.
Theophylline: Another non-selective adenosine receptor antagonist.
Istradefylline: A selective adenosine A2A receptor antagonist.
ISAM 140’s specificity for the A2B receptor makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11(2)25-18(23)16-12(3)20-19-21-13-7-4-5-8-14(13)22(19)17(16)15-9-6-10-24-15/h4-11,17H,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHLRBMDXQBOIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CO4)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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